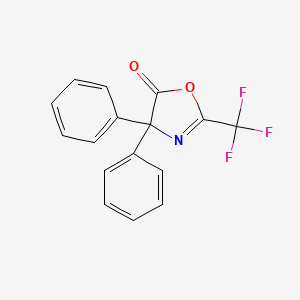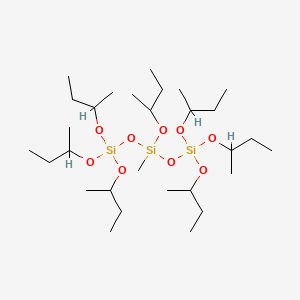
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- is a specialized organosilicon compound. It is part of the trisiloxane family, known for their unique structural properties and applications in various fields. This compound is characterized by its three silicon atoms connected by oxygen atoms, with organic groups attached to the silicon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trisiloxane compounds typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. For trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)-, the process involves the reaction of a trisiloxane precursor with 1-methylpropoxy groups under the influence of a platinum catalyst .
Industrial Production Methods
Industrial production of trisiloxane compounds often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and catalyst concentration, to optimize the production process .
化学反応の分析
Types of Reactions
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide), under controlled temperature and pressure.
Major Products Formed
Oxidation: Formation of silanols or siloxane ethers.
Reduction: Formation of silanes or siloxanes with reduced functional groups.
Substitution: Formation of substituted trisiloxane derivatives.
科学的研究の応用
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized as a surfactant in agricultural formulations, enhancing the spread and absorption of pesticides
作用機序
The mechanism of action of trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with hydrophobic surfaces, reducing surface tension and enhancing wetting properties.
Pathways Involved: It facilitates the penetration of active ingredients in formulations, improving their efficacy and performance.
類似化合物との比較
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Known for its use in hydrosilylation reactions and as a surfactant.
1,1,3,3,5,5-Hexamethyltrisiloxane: Used in the synthesis of silicone-based materials and as a reagent in organic chemistry.
Uniqueness
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- is unique due to its specific functional groups, which provide enhanced wetting and spreading properties compared to other trisiloxane compounds. This makes it particularly valuable in applications requiring efficient surface coverage and penetration .
特性
CAS番号 |
67060-83-7 |
|---|---|
分子式 |
C29H66O9Si3 |
分子量 |
643.1 g/mol |
IUPAC名 |
tributan-2-yl [butan-2-yloxy-methyl-tri(butan-2-yloxy)silyloxysilyl] silicate |
InChI |
InChI=1S/C29H66O9Si3/c1-16-23(8)30-39(15,37-40(31-24(9)17-2,32-25(10)18-3)33-26(11)19-4)38-41(34-27(12)20-5,35-28(13)21-6)36-29(14)22-7/h23-29H,16-22H2,1-15H3 |
InChIキー |
GEKNNYPUPLXYHR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


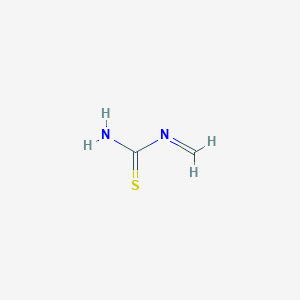
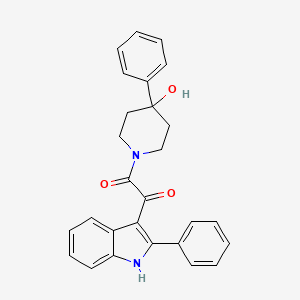
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

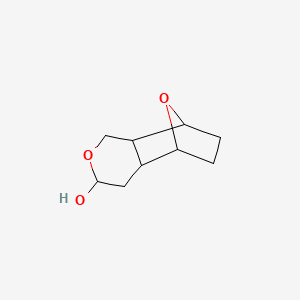

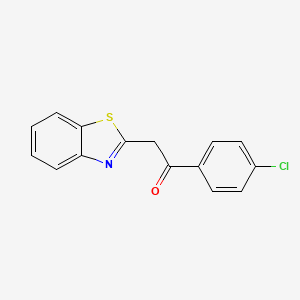
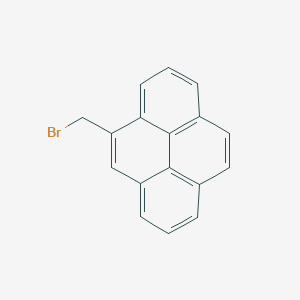
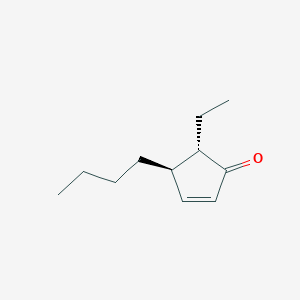
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
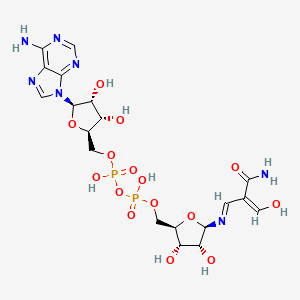
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

